molecular formula C14H11FO4 B6402708 3-(3-Fluoro-4-methoxyphenyl)-5-hydroxybenzoic acid CAS No. 1261975-96-5

3-(3-Fluoro-4-methoxyphenyl)-5-hydroxybenzoic acid

Cat. No.: B6402708
CAS No.: 1261975-96-5
M. Wt: 262.23 g/mol
InChI Key: XMXHHVPFJPMNEB-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-methoxyphenyl)-5-hydroxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, which is further connected to a hydroxybenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Fluoro-4-methoxyphenyl)-5-hydroxybenzoic acid typically involves multi-step organic reactions. One common method is the Suzuki coupling reaction, where 3-fluoro-4-methoxyphenylboronic acid is reacted with 5-bromo-2-hydroxybenzoic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Types of Reactions:

    Oxidation: The hydroxy group in the benzoic acid moiety can undergo oxidation to form corresponding quinones.

    Reduction: The fluoro and methoxy groups can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the fluoro-substituted position.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: Derivatives with altered functional groups.

    Substitution: Substituted benzoic acids with various functional groups.

Scientific Research Applications

3-(3-Fluoro-4-methoxyphenyl)-5-hydroxybenzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material Science: The compound can be used in the development of novel materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-methoxyphenyl)-5-hydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups play a crucial role in enhancing the binding affinity and specificity of the compound towards its targets. The hydroxybenzoic acid moiety can participate in hydrogen bonding and other interactions, facilitating the compound’s biological activity.

Comparison with Similar Compounds

  • 3-Fluoro-4-methoxybenzoic acid
  • 3-Fluoro-4-methoxyphenylacetic acid
  • 4-Fluoro-3-methoxyphenylboronic acid

Comparison:

  • 3-Fluoro-4-methoxybenzoic acid: Similar structure but lacks the hydroxy group, which may affect its reactivity and applications.
  • 3-Fluoro-4-methoxyphenylacetic acid: Contains an acetic acid moiety instead of a benzoic acid, leading to different chemical properties and uses.
  • 4-Fluoro-3-methoxyphenylboronic acid: Contains a boronic acid group, making it useful in cross-coupling reactions but with different reactivity compared to the hydroxybenzoic acid derivative.

The unique combination of fluoro, methoxy, and hydroxy groups in 3-(3-Fluoro-4-methoxyphenyl)-5-hydroxybenzoic acid imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(3-fluoro-4-methoxyphenyl)-5-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO4/c1-19-13-3-2-8(7-12(13)15)9-4-10(14(17)18)6-11(16)5-9/h2-7,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMXHHVPFJPMNEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=CC(=C2)O)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50690157
Record name 3'-Fluoro-5-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261975-96-5
Record name 3'-Fluoro-5-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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